Calcium 3-laurylthiopropionate
Description
Calcium 3-laurylthiopropionate (CLT) is a calcium salt derivative of 3-laurylthiopropionic acid. These compounds typically exhibit ionic bonding between calcium and organic anions, influencing their solubility, thermal stability, and reactivity .
Properties
CAS No. |
36452-66-1 |
|---|---|
Molecular Formula |
C30H58CaO4S2 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
calcium;3-dodecylsulfanylpropanoate |
InChI |
InChI=1S/2C15H30O2S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-13-18-14-12-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI Key |
WPBKLXIJCPTIAL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCSCCC(=O)[O-].CCCCCCCCCCCCSCCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium 3-laurylthiopropionate typically involves the reaction of lauryl mercaptan (dodecyl mercaptan) with methyl acrylate to form laurylthiopropionate. This intermediate is then reacted with calcium hydroxide to form the final product. The reaction conditions often include the use of a catalyst, such as a boride cation-chloroaluminate ionic liquid, to facilitate the ester exchange reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction temperatures and the use of high-purity reagents to ensure the quality and consistency of the final product. The use of continuous reactors and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Neutralization to Form Calcium Salt
The methyl ester intermediate undergoes hydrolysis to form 3-laurylthiopropionic acid, followed by neutralization with calcium hydroxide or oxide:
Reaction :
Key Process Details :
-
Water Management : Excess water from neutralization increases reaction viscosity but is removed via distillation .
-
Temperature : 80–150°C under nitrogen to prevent oxidation .
Overbasing Reactions
In industrial applications, calcium 3-laurylthiopropionate is often "overbased" to enhance thermal stability. This involves reacting the neutral salt with CO2 in the presence of calcium oxide:
Reaction Cycle :
Impact :
-
Forms colloidal calcium carbonate dispersed in the sulfonate matrix, improving detergency and neutralization capacity .
-
Carbonation Conditions : 90–150°C, with phenolphthalein as a pH indicator .
Reaction with Oxidizing Agents
This compound acts as a radical scavenger by donating hydrogen atoms to terminate oxidation chains:
Mechanism :
Stability Data :
| Property | Value | Source |
|---|---|---|
| Thermal Decomposition | >250°C (under nitrogen) | |
| Solubility | Insoluble in water |
Side Reactions and Byproducts
-
Ester Exchange : During transesterification with polyols (e.g., pentaerythritol), methanol is released :
-
Acid Hydrolysis : Prolonged exposure to moisture may regenerate free acid and calcium hydroxide .
Key Research Findings
Scientific Research Applications
Calcium 3-laurylthiopropionate has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers during processing and storage.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals as an antioxidant additive.
Industry: It is widely used in the plastics and rubber industries to enhance the stability and longevity of products.
Mechanism of Action
The antioxidant properties of calcium 3-laurylthiopropionate are primarily due to its ability to scavenge free radicals and reactive oxygen species. The compound interacts with these reactive species, neutralizing them and preventing oxidative damage to materials and biological systems. The molecular targets include various oxidative intermediates, and the pathways involved are those related to the neutralization of oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares CLT with structurally or functionally related compounds, leveraging available data from the provided evidence:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Key Functional Groups | Average Mass (g/mol) | Solubility (Water) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Calcium 3-laurylthiopropionate | Not explicitly provided | Laurylthio (-SC₁₂H₂₅), carboxylate | ~300 (estimated) | Low (hydrophobic) | >200 (estimated) |
| Calcium 3-hydroxypropanoate | C₆H₁₀CaO₆ | Hydroxy (-OH), carboxylate | 218.22 | High | ~150 (decomposes) |
| 3-Thiophenylboronic acid | C₆H₄SBr | Thiophenyl (-C₄H₃S), boronic acid | 201.07 | Moderate | N/A |
| 1-Bromo-2-ethylhexane | C₆H₁₃Br | Bromoalkyl (-Br) | 181.07 | Insoluble | Stable to ~100 |
Key Observations:
Solubility and Hydrophobicity: CLT’s laurylthio group confers significant hydrophobicity compared to calcium 3-hydroxypropanoate, which is highly water-soluble due to its polar hydroxy group . This property may limit CLT’s use in aqueous systems but enhance compatibility with hydrophobic matrices (e.g., polymers).
Thermal Stability: CLT’s thermal stability is hypothesized to exceed that of calcium 3-hydroxypropanoate, as sulfur-containing compounds often exhibit higher decomposition thresholds. However, empirical data is lacking .
Functional Group Reactivity : Unlike 3-thiophenylboronic acid (a boron-based catalyst), CLT lacks electrophilic sites, suggesting distinct applications in catalysis or material synthesis .
Table 2: Analytical Techniques for Characterization
Research Findings:
- Calcium 3-hydroxypropanoate: Characterized via TGA and NMR, demonstrating predictable decomposition and structural confirmation .
- Gaps in CLT Data: No direct studies on CLT’s spectroscopic or thermal properties were identified in the evidence, necessitating further research.
Q & A
Basic Research Question: What are the optimal synthetic routes for Calcium 3-laurylthiopropionate, and how can purity be validated?
Answer:
The synthesis typically involves the esterification of 3-laurylthiopropionic acid with calcium hydroxide under controlled pH and temperature. Key parameters include reaction time (e.g., 4–6 hours at 60–80°C) and stoichiometric ratios to minimize byproducts like unreacted fatty acids . Purity validation requires:
- Chromatographic Methods : HPLC with UV detection (λ = 210–230 nm) to quantify residual reactants.
- Spectroscopic Techniques : FT-IR (to confirm ester C=O stretching at ~1740 cm⁻¹) and ¹H/¹³C NMR (to verify alkyl chain integration and calcium coordination) .
- Elemental Analysis : Calcium content should align with theoretical values (±2% deviation) .
Advanced Research Question: How do environmental factors (e.g., pH, temperature) influence the stability of this compound in polymer matrices?
Answer:
Stability studies should employ accelerated aging protocols:
- Experimental Design :
- Variables : pH (3–10), temperature (25–80°C), and humidity (40–90% RH).
- Control Groups : Samples stored under inert atmospheres (N₂) for baseline comparison.
- Analytical Tools :
- Data Interpretation : Use Arrhenius modeling to extrapolate shelf-life under standard conditions .
Basic Research Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography :
Advanced Research Question: How can researchers resolve contradictions in reported antioxidant efficacy data for this compound?
Answer:
Contradictions often arise from methodological variability. Mitigation strategies include:
- Standardized Assays : Use DPPH or ORAC assays with calibrated Trolox equivalents.
- Control for Interfering Factors :
- Sample preparation (e.g., solvent polarity affecting radical scavenging).
- Metal ion contamination (e.g., Fe³⁺ catalyzing oxidation).
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers and normalize results across studies .
Basic Research Question: What are the critical parameters for reproducing this compound synthesis from literature?
Answer:
Key reproducibility factors:
- Reagent Quality : Use anhydrous calcium hydroxide (≥95% purity) to avoid hydrolysis side reactions.
- Reaction Monitoring : In-situ pH probes maintain optimal conditions (pH 8–9).
- Post-Synthesis Workup :
Advanced Research Question: What mechanistic insights explain the synergistic effects of this compound in multi-component antioxidant systems?
Answer:
Investigate via:
- Computational Modeling : DFT calculations to map electron donation capacity and radical stabilization.
- Experimental Validation :
- Data Integration : Construct reaction kinetic models (e.g., Michaelis-Menten) to predict synergy thresholds .
Basic Research Question: How to design a toxicity profile study for this compound in biomedical applications?
Answer:
- In Vitro Protocols :
- In Vivo Models :
Advanced Research Question: How does this compound interact with industrial polymer additives (e.g., UV stabilizers, plasticizers)?
Answer:
- Compatibility Testing :
- DSC to detect phase separation or melting point depression.
- FT-IR imaging to map spatial distribution in polymer blends.
- Accelerated Aging : Expose samples to UV-B radiation (310 nm, 500 h) and measure retention of mechanical properties (tensile strength, elongation at break) .
Basic Research Question: What are the best practices for documenting experimental procedures in studies involving this compound?
Answer:
- Detailed Methods : Specify equipment models (e.g., Agilent 1260 HPLC), solvent grades, and calibration standards.
- Data Archiving : Raw spectra/chromatograms in supplementary files with metadata (e.g., acquisition software version) .
- Ethical Compliance : Declare IACUC or IRB approvals for biological studies .
Advanced Research Question: How can researchers address gaps in the environmental impact data of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
